Cas no 2126178-27-4 (tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate)
![tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/2126178-27-4x500.png)
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate
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- インチ: 1S/C12H21NO5S/c1-11(2,3)18-10(15)13-12(4-7-14)5-8-19(16,17)9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15)
- InChIKey: PUMIEOFAIPXBKJ-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1(CC=O)CCS(=O)(=O)CC1
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384314-0.25g |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95.0% | 0.25g |
$509.0 | 2025-03-16 | |
Enamine | EN300-384314-0.5g |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95.0% | 0.5g |
$803.0 | 2025-03-16 | |
Enamine | EN300-384314-2.5g |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95.0% | 2.5g |
$2014.0 | 2025-03-16 | |
Enamine | EN300-384314-1.0g |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95.0% | 1.0g |
$1029.0 | 2025-03-16 | |
Enamine | EN300-384314-5.0g |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95.0% | 5.0g |
$2981.0 | 2025-03-16 | |
A2B Chem LLC | AX43033-100mg |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95% | 100mg |
$409.00 | 2024-04-20 | |
1PlusChem | 1P01E8IH-2.5g |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95% | 2.5g |
$2552.00 | 2023-12-19 | |
1PlusChem | 1P01E8IH-5g |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95% | 5g |
$3747.00 | 2023-12-19 | |
1PlusChem | 1P01E8IH-100mg |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95% | 100mg |
$501.00 | 2023-12-19 | |
Enamine | EN300-384314-10.0g |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate |
2126178-27-4 | 95.0% | 10.0g |
$4421.0 | 2025-03-16 |
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamateに関する追加情報
Chemical Profile of tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate (CAS No. 2126178-27-4)
The compound tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate (CAS No. 2126178-27-4) represents a sophisticated molecular entity with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. Its structural framework, characterized by a thian core and a dioxo substituent, positions it as a candidate for further exploration in medicinal chemistry and material science. This introduction delves into the chemical properties, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary research.
At the core of the compound's identity is its heterocyclic backbone, which includes a thian ring system—a sulfur-containing five-membered ring. This motif is well-documented for its versatility in biological interactions and synthetic utility. The presence of a dioxo group (a carbonyl group attached to another carbonyl group) introduces electrophilic characteristics, making the molecule a plausible intermediate in the synthesis of more complex pharmacophores. The tert-butyl carbamate moiety at one end of the molecule provides stability and modularity, allowing for further functionalization while maintaining structural integrity.
The synthesis of such intricate molecules often involves multi-step organic transformations. One plausible route to tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate could begin with the formation of the thian core via cyclization reactions, followed by selective functionalization at the 4-position to introduce the dioxo and oxoethyl groups. The final step would likely involve carbamate formation using a tert-butyl carbamate precursor. Advanced techniques such as transition-metal catalysis or organometallic chemistry may be employed to achieve regioselectivity and enhance reaction efficiency.
In recent years, there has been growing interest in thian-based derivatives due to their reported bioactivity across various therapeutic areas. For instance, studies have highlighted the potential of thian heterocycles in inhibiting certain enzymes or interacting with biological targets relevant to neurological disorders or inflammation. The dioxo substituent further enhances these interactions by serving as a hydrogen bond acceptor or participating in π-stacking interactions with biomolecules. Such features make tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate an attractive scaffold for drug discovery initiatives.
From a computational chemistry perspective, molecular modeling studies could provide insights into the compound's binding affinity and conformational preferences. The interplay between the thian ring, dioxo group, and carbamate moiety likely influences its three-dimensional shape and electrostatic potential distribution. These properties are critical for predicting its interaction with biological targets such as proteins or nucleic acids. High-throughput virtual screening (HTVS) could be employed to identify potential lead compounds derived from this scaffold for further optimization.
The pharmaceutical industry continually seeks novel building blocks to accelerate drug development pipelines. Compounds like tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate offer such building blocks due to their structural complexity and functional diversity. Researchers may modify its core structure or append additional functional groups to tailor its pharmacological profile for specific indications. For example, introducing hydrophilic or lipophilic substituents could modulate its solubility and membrane permeability—a crucial factor in drug formulation.
Beyond pharmaceutical applications, this compound may find utility in materials science. Thian derivatives are known for their role in organic electronics due to their electron-deficient nature and ability to form stable radicals or charge transfer complexes. The presence of multiple reactive sites in tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate could make it a precursor for synthesizing conductive polymers or luminescent materials used in optoelectronic devices.
In conclusion,tert-butyl N-[1,1-dioxo-4-(2-oxoethyl)-1lambda6-thian-4-yl]carbamate (CAS No. 2126178-27-4) stands as a promising chemical entity with broad applications across pharmaceuticals and materials science. Its unique structural features—particularly the combination of a thian core and dioxo substituent—position it as a versatile scaffold for further chemical exploration. As research continues to uncover new synthetic methodologies and biological targets,this compound is poised to contribute significantly to both academic discovery and industrial innovation.
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